5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde
Description
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)11-2-9(3-12(4-11)14(18,19)20)10-1-8(7-22)5-21-6-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFTFSZMSBSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of 3-(3,5-Bis(trifluoromethyl)phenyl)pyridine
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For this compound, this method involves the direct formylation of 3-(3,5-bis(trifluoromethyl)phenyl)pyridine. The reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the active formylating agent, followed by quenching with aqueous sodium acetate to yield the aldehyde.
Procedure:
- Reagent Preparation: 3-(3,5-Bis(trifluoromethyl)phenyl)pyridine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
- Activation: POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by DMF (2.0 equiv). The mixture is stirred for 1 hour at room temperature.
- Formylation: The solution is heated to 60°C for 8 hours, then cooled and poured into ice-cold sodium acetate solution (10% w/v).
- Isolation: The precipitate is filtered, washed with water, and recrystallized from acetonitrile to obtain the pure aldehyde.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 8–10 hours |
| Purity (HPLC) | ≥98% |
Suzuki-Miyaura Coupling Followed by Oxidation
This two-step approach leverages cross-coupling chemistry to assemble the biphenyl backbone before introducing the aldehyde group.
Step 1: Suzuki Coupling
5-Bromo-3-pyridinecarbaldehyde is coupled with 3,5-bis(trifluoromethyl)phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous Na₂CO₃.
Step 2: Oxidation of Methylene Intermediate
The intermediate 5-[3,5-bis(trifluoromethyl)phenyl]-3-pyridinemethanol is oxidized using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane.
Optimization Insights:
- Catalyst Loading: 5 mol% Pd(PPh₃)₄ achieves >90% conversion.
- Oxidant Selectivity: DMP provides higher yields (85%) compared to PCC (72%) due to milder conditions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency:
- Polar Aprotic Solvents (DMF, DMSO): Accelerate formylation but risk over-oxidation.
- Ether Solvents (THF, Dioxane): Favor coupling reactions but require higher temperatures (80–100°C).
Temperature Optimization Table:
| Method | Optimal Temp. (°C) | Yield Improvement |
|---|---|---|
| Vilsmeier-Haack | 60 | +15% vs. 40°C |
| Suzuki Coupling | 90 | +20% vs. 70°C |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
HRMS (ESI⁺):
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid.
Reduction: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde are compared below with three analogs (Table 1), followed by a detailed analysis of key differences.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Electronic Effects The trifluoromethyl groups in the target compound create strong electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic additions (e.g., imine formation) . In contrast, the 3-fluorophenyl analog (Table 1, Row 2) exhibits weaker electron withdrawal, making it less reactive in electrophilic substitution reactions .
Lipophilicity and Bioavailability
- The target compound’s logP ~4.2 suggests high membrane permeability, advantageous for central nervous system (CNS) drug candidates.
- The sulfonamide analog (Row 4) has lower logP (~1.5*) due to its polar -SO₂NH₂ group, favoring renal excretion but limiting blood-brain barrier penetration .
Synthetic Complexity Introducing two -CF₃ groups requires specialized reagents (e.g., Ruppert-Prakash reagent), increasing synthetic complexity compared to mono-fluorinated analogs . The ethynyl-thiazole moiety (Row 3) demands Sonogashira coupling conditions, adding steps but enabling modular derivatization .
Biological and Industrial Applications
- The target compound’s -CHO group serves as a versatile handle for synthesizing Schiff bases or hydrazones, common in kinase inhibitor scaffolds .
- The sulfonamide analog (Row 4) is structurally akin to COX-2 inhibitors, highlighting divergent therapeutic applications .
Research Findings and Limitations
- Recent Patent Data (2024): Fluorinated pyridinecarbaldehydes are prioritized in kinase inhibitor development due to enhanced target affinity and metabolic stability .
- Mass Spectrometry Data (2013): The exact mass of 319.0501 confirms the target compound’s identity but lacks accompanying solubility or toxicity profiles .
Contradictions and Gaps
- While computational logP values align with structural trends, experimental data (e.g., melting points, IC₅₀ values) are absent in the provided evidence.
Q & A
Q. What are the key synthetic methodologies for 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde?
The synthesis typically involves multi-step approaches, such as:
- Suzuki-Miyaura coupling : Reacting 3-pyridinecarbaldehyde derivatives with 3,5-bis(trifluoromethyl)phenylboronic acid under palladium catalysis. This method leverages the electron-deficient nature of the trifluoromethyl groups to enhance coupling efficiency .
- Aldehyde functionalization : Protecting the aldehyde group during intermediate steps (e.g., acetal formation) to prevent undesired reactivity, followed by deprotection .
- Precursor modification : Starting from 3,5-bis(trifluoromethyl)benzoic acid derivatives (e.g., esterification or reduction) to build the pyridine core .
Q. How do the trifluoromethyl groups influence the compound’s reactivity and stability?
- Electronic effects : The strong electron-withdrawing nature of -CF₃ groups reduces electron density on the pyridine ring, making it less susceptible to electrophilic attack but more reactive toward nucleophilic substitution.
- Steric effects : The bulky -CF₃ groups can hinder access to reactive sites, requiring optimized reaction conditions (e.g., higher temperatures or polar solvents) .
- Stability : The aldehyde group is prone to oxidation; storage under inert atmospheres (N₂/Ar) and addition of stabilizers (e.g., BHT) are recommended .
Q. What characterization techniques are critical for confirming the structure?
- NMR spectroscopy :
- ¹H NMR : Identify protons adjacent to the aldehyde and pyridine ring (δ 9–10 ppm for aldehyde protons).
- ¹⁹F NMR : Distinct signals for -CF₃ groups (typically δ -60 to -70 ppm) confirm substitution patterns .
Advanced Research Questions
Q. How can contradictory data in reaction yields or by-product formation be resolved?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize coupling efficiency and reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) could minimize aldehyde oxidation .
- Temperature control : Lower temperatures (0–25°C) during aldehyde deprotection steps reduce dimerization or over-oxidation .
Q. What computational methods aid in predicting the compound’s behavior in catalytic systems?
- DFT calculations : Model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites on the pyridine ring .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications, leveraging the aldehyde’s potential as a Schiff base precursor .
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
- Directing groups : Introduce temporary substituents (e.g., -OMe) to steer reactions to specific positions, followed by removal .
- Meta-directing effects : Exploit the -CF₃ groups’ meta-directing influence to predict substitution patterns in electrophilic aromatic reactions .
Q. What strategies mitigate spectral overlap in ¹H NMR due to -CF₃ groups?
- Decoupling experiments : Use ¹⁹F-decoupled NMR to simplify ¹H spectra.
- Solvent selection : Deuterated DMSO or CDCl₃ may resolve splitting caused by -CF₃’s strong coupling .
Methodological Notes
- Safety considerations : Handle trifluoromethylated compounds in fume hoods due to potential toxicity; consult SDS guidelines for -CF₃ and aldehyde handling .
- Data validation : Cross-reference NMR with XRD or HRMS to confirm structural assignments, especially when electron-withdrawing groups complicate interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
